Benzyl-PEG18-THP

PROTAC linker monodisperse PEG molecular weight control

Benzyl-PEG18-THP is a monodisperse, heterobifunctional PEG linker for precise PROTAC SAR and pH-sensitive bioconjugation. The PEG18 chain enhances solubility and flexibility, while the acid-labile THP enables controlled payload release. Ideal for nanoparticle stealth coatings. ≥98% purity.

Molecular Formula C48H88O20
Molecular Weight 985.2 g/mol
Cat. No. B11934988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG18-THP
Molecular FormulaC48H88O20
Molecular Weight985.2 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2
InChIInChI=1S/C48H88O20/c1-2-6-47(7-3-1)46-66-43-42-64-39-38-62-35-34-60-31-30-58-27-26-56-23-22-54-19-18-52-15-14-50-11-10-49-12-13-51-16-17-53-20-21-55-24-25-57-28-29-59-32-33-61-36-37-63-40-41-65-44-45-68-48-8-4-5-9-67-48/h1-3,6-7,48H,4-5,8-46H2
InChIKeyPZRJARYIGXADHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-PEG18-THP: A Monodisperse PEG-Based PROTAC Linker for Targeted Protein Degradation


Benzyl-PEG18-THP is a heterobifunctional polyethylene glycol (PEG) linker belonging to the Benzyl-PEGn-THP series, where the benzyl group serves as a hydrophobic anchor and the tetrahydropyranyl (THP) group provides acid-labile protection for hydroxyl functionalities . The compound comprises precisely 18 ethylene glycol repeating units, yielding a monodisperse molecular weight of 985.20 g/mol . It is primarily utilized as a PROTAC (Proteolysis Targeting Chimera) linker to spatially tether an E3 ubiquitin ligase ligand and a target protein ligand, facilitating the formation of a ternary complex that induces selective protein degradation via the ubiquitin-proteasome system [1]. Its extended PEG18 spacer is designed to enhance aqueous solubility, provide conformational flexibility, and enable precise control over the distance between the two functional domains of a PROTAC molecule .

Why Benzyl-PEG18-THP Cannot Be Readily Substituted by Shorter or Longer PEG Linkers


Generic substitution among Benzyl-PEGn-THP analogs is not feasible due to the profound impact of PEG chain length on the physicochemical properties and biological performance of the resulting PROTAC molecules. The length of the PEG linker directly governs the spatial distance and conformational flexibility between the two ligands, which is a critical determinant of ternary complex formation efficiency and subsequent protein degradation potency . Shorter PEG chains (e.g., PEG4, PEG8) may yield PROTACs with insufficient linker length to bridge the binding pockets of the E3 ligase and target protein, resulting in suboptimal or absent degradation [1]. Conversely, longer chains (e.g., PEG24) can introduce excessive flexibility, potentially increasing entropic penalties, reducing cell permeability, or promoting non-productive conformations [2]. Furthermore, PEG length directly correlates with aqueous solubility; Benzyl-PEG18-THP offers a specific balance of hydrophilicity that impacts formulation, in vitro assay behavior, and downstream pharmacokinetic profiles . Therefore, selecting Benzyl-PEG18-THP is not a matter of choosing any PEG linker; it is a deliberate decision to leverage a specific spacer length that has been empirically or rationally identified as optimal for a given target pair and degradation system.

Benzyl-PEG18-THP Quantitative Differentiation: Evidence for Scientific and Procurement Decision-Making


Molecular Weight and Monodispersity: Precise Control vs. Polydisperse PEG Reagents

Benzyl-PEG18-THP is a monodisperse compound with a precisely defined molecular weight of 985.20 g/mol, in contrast to traditional polydisperse PEGylation reagents that consist of heterogeneous mixtures of varying chain lengths . This homogeneity is critical for the reproducibility and characterization of PROTAC molecules, as the exact linker length and composition directly influence the formation of the ternary complex and subsequent degradation efficiency . Using a polydisperse PEG linker would introduce batch-to-batch variability in PROTAC synthesis, confounding structure-activity relationship (SAR) studies and complicating regulatory filings. Benzyl-PEG18-THP eliminates this source of variability, ensuring that each synthesized PROTAC molecule has an identical linker composition, which is essential for reliable quantitative biological assays and scalable manufacturing [1].

PROTAC linker monodisperse PEG molecular weight control

PEG Chain Length and Physical State: Solid Handling vs. Liquid Short-Chain Analogs

The physical state of a PROTAC linker can significantly impact its handling, formulation, and long-term stability. Benzyl-PEG18-THP, with its 18-unit PEG chain, exists as a solid at room temperature . This contrasts with shorter-chain analogs such as Benzyl-PEG4-THP, which is a liquid at room temperature . For procurement and laboratory use, solid compounds often offer advantages in accurate weighing, reduced volatility, and simplified storage and shipping logistics compared to viscous liquids. Furthermore, the solid state of Benzyl-PEG18-THP may contribute to improved long-term chemical stability under recommended storage conditions (-20°C for 3 years as a powder) .

PROTAC linker PEG length physical state formulation

Aqueous Solubility Enhancement: Quantitative Trend with PEG Chain Length

The hydrophilic PEG chain of Benzyl-PEG18-THP significantly enhances its water solubility compared to analogs with shorter PEG chains. While precise aqueous solubility data for Benzyl-PEG18-THP is not always reported, a well-established class-level trend demonstrates that the water solubility of PEG linkers increases proportionally with chain length . For context, tetraethylene glycol (PEG4) is reported to be miscible with water at >1.0×10⁶ mg/L at 20°C . Although Benzyl-PEG18-THP is a functionalized PEG derivative, the extended PEG18 spacer (18 ethylene glycol units) provides a substantially larger hydrophilic domain than shorter analogs like Benzyl-PEG4-THP or Benzyl-PEG8-THP, which is expected to translate into improved solubility in aqueous media. This property is critical for in vitro assays conducted in aqueous buffers and can simplify formulation development for in vivo studies, reducing the need for high concentrations of organic co-solvents .

PROTAC linker PEG solubility aqueous solubility formulation

Rotatable Bond Count and Conformational Flexibility: A Tunable Parameter for PROTAC Optimization

The number of rotatable bonds in a PROTAC linker is a key determinant of its conformational flexibility, which in turn influences the ability of the PROTAC to adopt the optimal geometry for ternary complex formation between the E3 ligase and the target protein. Benzyl-PEG18-THP possesses 57 rotatable bonds, as calculated from its chemical structure . This is significantly higher than the 15 rotatable bonds reported for Benzyl-PEG4-THP and the 27 rotatable bonds for Benzyl-PEG8-THP . While increased flexibility can be beneficial for spanning longer distances between binding pockets, it also introduces a greater entropic penalty upon binding. The PEG18 length provides a specific degree of conformational freedom that may be optimal for target pairs requiring a longer, more flexible linker to achieve productive degradation. Researchers can select Benzyl-PEG18-THP when empirical screening suggests that shorter, more rigid linkers fail to induce efficient protein degradation.

PROTAC linker conformational flexibility rotatable bonds ternary complex

Impact of PEG Linker Length on PROTAC Degradation Potency: Class-Level SAR

A growing body of evidence in the PROTAC field demonstrates that the length of the PEG linker is not a passive attribute but a critical determinant of degradation potency. For example, a recent structure-activity relationship (SAR) study on Retro-2-based PROTACs showed that GSPT1 degradation is directly dependent on the length of the flexible PEG chain linker [1]. Similarly, in a series of PROTACs targeting AURKA, varying the linker length resulted in DC50 values ranging from 3.9 nM for an optimal linker to significantly higher values for suboptimal lengths [2]. While direct comparative data for Benzyl-PEG18-THP in a specific PROTAC context is not available in the public domain, this class-level evidence establishes the principle that linker length is a tunable parameter for optimizing degradation efficiency. Benzyl-PEG18-THP offers a specific PEG18 length that can be incorporated into a SAR matrix to empirically identify the optimal linker for a given target pair, as opposed to using a linker of arbitrary length.

PROTAC linker length SAR protein degradation

Acid-Labile THP Protection: Enabling pH-Sensitive Drug Release and Orthogonal Synthesis

The tetrahydropyranyl (THP) group in Benzyl-PEG18-THP serves as an acid-labile protecting group for hydroxyl functionalities, which can be selectively removed under mildly acidic conditions . This feature distinguishes it from PEG linkers with non-cleavable end groups and enables orthogonal deprotection strategies in complex synthetic sequences. Furthermore, the THP group imparts pH-sensitive properties that can be exploited in drug delivery applications. For instance, in a study of PLA-THP-PEG micelles, the cumulative release of doxorubicin (DOX) was 62% at pH 5.0 (mimicking the tumor microenvironment), which was approximately four times higher than the release at pH 7.4 [1]. While this specific data is for a polymeric system containing a THP linkage, it demonstrates the class-level utility of THP as a pH-responsive element. Benzyl-PEG18-THP provides this acid-labile functionality in a well-defined, monodisperse linker format, offering a valuable synthetic handle for constructing pH-sensitive bioconjugates or enabling controlled deprotection in acidic cellular compartments.

THP protecting group acid-labile pH-sensitive release orthogonal synthesis

High-Value Application Scenarios for Benzyl-PEG18-THP in Research and Development


PROTAC SAR Library Construction for Long-Linker Requirements

Benzyl-PEG18-THP is ideally suited for constructing structure-activity relationship (SAR) libraries of PROTACs where empirical evidence or molecular modeling suggests the need for a longer, more flexible linker to bridge the E3 ligase and target protein binding pockets. Its precisely defined PEG18 spacer (18 ethylene glycol units) provides a distinct length that can be systematically compared against shorter analogs (e.g., PEG4, PEG8, PEG13) to identify the optimal geometry for ternary complex formation and maximize degradation efficiency . The monodisperse nature of Benzyl-PEG18-THP ensures that each member of the SAR library is a homogeneous compound, eliminating confounding variables introduced by polydisperse PEG reagents and enabling robust, quantitative comparisons of degradation potency .

Synthesis of pH-Responsive Bioconjugates and Drug Delivery Systems

The presence of the acid-labile THP protecting group in Benzyl-PEG18-THP makes it a valuable building block for synthesizing pH-sensitive bioconjugates and drug delivery systems. The THP group can be selectively hydrolyzed under mildly acidic conditions (e.g., pH ~5.0), enabling controlled release of a conjugated payload in acidic environments such as the tumor microenvironment, endosomes, or lysosomes . Benzyl-PEG18-THP can be incorporated into prodrugs, antibody-drug conjugates (ADCs), or polymeric nanoparticles to achieve stimuli-responsive drug release, potentially improving therapeutic index by limiting systemic exposure and concentrating drug release at the target site .

Surface Functionalization and PEGylation of Nanoparticles

Benzyl-PEG18-THP can be used to functionalize the surface of nanoparticles, quantum dots, or self-assembled monolayers with a dense, hydrophilic PEG layer. Modification of solid surfaces with PEG spacers is a well-established strategy to significantly reduce nonspecific protein binding and improve colloidal stability in biological fluids . The extended PEG18 chain provides a thick hydration layer that can enhance the 'stealth' properties of the nanoparticle, prolonging circulation time and reducing immunogenicity. After surface attachment via the benzyl group (e.g., through π-π stacking or hydrophobic interactions), the THP group can be deprotected to reveal a reactive hydroxyl handle for subsequent bioconjugation to targeting ligands or imaging agents .

Technical Documentation Hub

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